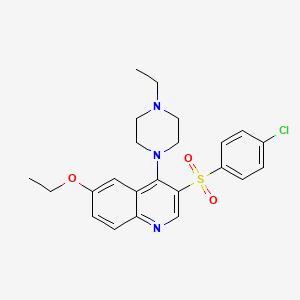
3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, substituted with a 4-chlorophenylsulfonyl group, an ethoxy group, and a 4-ethylpiperazin-1-yl group
准备方法
The synthesis of 3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the 4-Chlorophenylsulfonyl Group: This step involves the sulfonylation of the quinoline core using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Ethoxylation: The ethoxy group can be introduced via an ethoxylation reaction using ethyl iodide and a suitable base.
Addition of the 4-Ethylpiperazin-1-yl Group: The final step involves the nucleophilic substitution of the ethoxy group with 4-ethylpiperazine under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, with nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the ethoxy group, forming the corresponding alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
科学研究应用
3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. For example, it could inhibit the activity of a specific enzyme by binding to its active site, thereby blocking its function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
相似化合物的比较
3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinidine: An antiarrhythmic agent with a quinoline core and different functional groups.
Cinchonine: An alkaloid with a quinoline core, used in the synthesis of other compounds.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
属性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O3S/c1-3-26-11-13-27(14-12-26)23-20-15-18(30-4-2)7-10-21(20)25-16-22(23)31(28,29)19-8-5-17(24)6-9-19/h5-10,15-16H,3-4,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDLYGRMIQMHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-cyano-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2633010.png)

![N'-(2H-1,3-benzodioxol-5-yl)-N-({[3,3'-bithiophene]-5-yl}methyl)ethanediamide](/img/structure/B2633013.png)
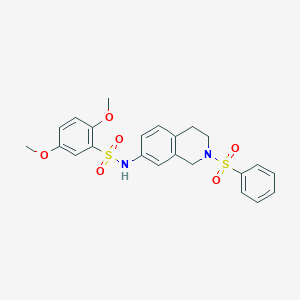
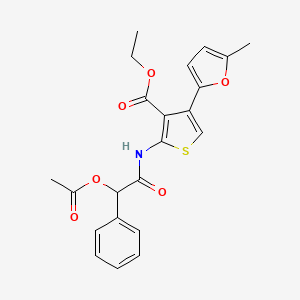
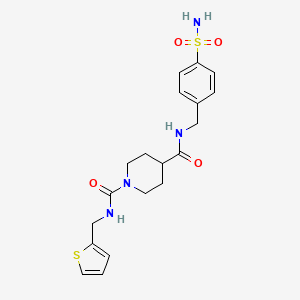
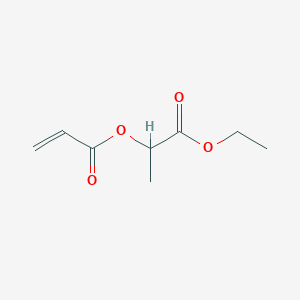

![Tert-butyl 2-[5-(aminomethyl)thiophen-2-yl]acetate](/img/structure/B2633026.png)
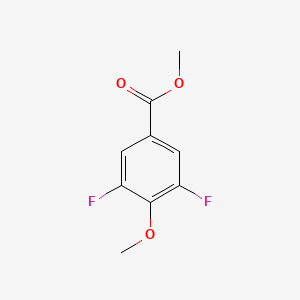
![3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2633029.png)
![5-(ETHYLAMINO)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2633030.png)
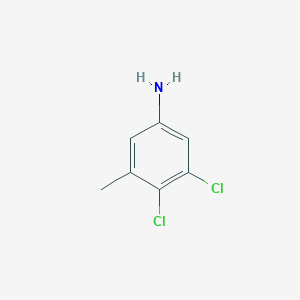
![5-benzyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2633032.png)
